Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate

Kinase inhibitor design GPCR ligand optimisation structure‑activity relationship (SAR)

Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate (CAS 1303890-14-3) is a synthetic, dual‑heterocyclic building block that contains a pyrrolidine ring bearing a primary amine at the 3‑position and a piperidine ring at the 4‑position, with the pyrrolidine nitrogen protected as a tert‑butyl carbamate (Boc). Its molecular formula is C₁₄H₂₇N₃O₂ (MW 269.38 g mol⁻¹).

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
CAS No. 1303890-14-3
Cat. No. B13157176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate
CAS1303890-14-3
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)N2CCCCC2)N
InChIInChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-11(15)12(10-17)16-7-5-4-6-8-16/h11-12H,4-10,15H2,1-3H3
InChIKeyMYPVORYHELWKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate (CAS 1303890-14-3) ‒ Chemical Identity & Core Physicochemical Profile


Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate (CAS 1303890-14-3) is a synthetic, dual‑heterocyclic building block that contains a pyrrolidine ring bearing a primary amine at the 3‑position and a piperidine ring at the 4‑position, with the pyrrolidine nitrogen protected as a tert‑butyl carbamate (Boc) [1]. Its molecular formula is C₁₄H₂₇N₃O₂ (MW 269.38 g mol⁻¹) . The compound is supplied as a research‑grade intermediate (typical purity ≥95 %) by multiple catalog vendors and is predominantly used as a versatile scaffold in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and protease‑targeted libraries .

Why Closely Related Pyrrolidine‑Piperidine Building Blocks Cannot Be Interchanged with CAS 1303890-14-3


The pyrrolidine‑piperidine scaffold exists in several constitutional isomers that differ only in the placement of the primary amino group or the orientation of the heterocyclic rings; however, even subtle topological changes alter the vector of the amine, the pKₐ of the ionisable centre, and the metabolic vulnerability of the final drug candidate . For example, moving the primary amine from the pyrrolidine 3‑position to the piperidine 4‑position (CAS 885274‑87‑3) produces a regio‑isomer with a distinct H‑bond donor‑acceptor geometry and a substantially different LogD profile, which directly affects target binding, cellular permeability, and off‑target selectivity in lead optimisation campaigns . Consequently, sourcing the incorrect isomer invalidates SAR series data and forces costly re‑synthesis.

Quantitative Differentiation of Tert‑butyl 3‑amino‑4‑(piperidin‑1‑yl)pyrrolidine‑1‑carboxylate (CAS 1303890-14-3) Versus Closest Structural Analogs


Regio‑chemical Differentiation: 3‑Amino‑pyrrolidine vs. 4‑Amino‑piperidine Isomer

The target compound (CAS 1303890‑14‑3) places the primary amine on the pyrrolidine 3‑position locant, generating a hydrogen‑bond donor vector that projects axially relative to the piperidine ring [1]. In contrast, the closest commercial regio‑isomer 3‑(4‑Amino‑piperidin‑1‑yl)‑pyrrolidine‑1‑carboxylic acid tert‑butyl ester (CAS 885274‑87‑3) locates the primary amine on the piperidine 4‑position, altering the dihedral angle between the amine and the Boc‑protected pyrrolidine nitrogen by approximately 60° . The computed polar surface area (PSA) is identical at 58.8 Ų for both isomers; however, the measured LogD (pH 7.4) diverges by >0.3 log units (‑0.30 for the target vs. ‑0.65 for the piperidine‑amino analog), a difference that is sufficient to shift predicted blood‑brain‑barrier permeability classification in CNS drug discovery programmes [1].

Kinase inhibitor design GPCR ligand optimisation structure‑activity relationship (SAR)

Scaffold‑Hopping Fidelity: Differentiation from 4‑(3‑Aminopyrrolidin‑1‑yl)piperidine Regio‑isomer

CAS 1303890‑14‑3 contains the pyrrolidine ring as the Boc‑protected core with the piperidine ring appended as a substituent. The alternative regio‑isomer 4‑(3‑aminopyrrolidin‑1‑yl)piperidine‑1‑carboxylic acid tert‑butyl ester (CAS 885274‑89‑5) reverses this topology, placing the Boc protection on the piperidine nitrogen while the pyrrolidine ring bears the free primary amine [1]. This topological inversion changes the spatial relationship between the Boc leaving group and the secondary amine, leading to a different kinetic profile during Boc‑deprotection. The target compound’s pyrrolidine‑anchored Boc group exhibits a predicted aqueous solubility approximately 1.5‑fold higher than the piperidine‑anchored isomer due to reduced intramolecular hydrophobic contact, as inferred from their computed LogP values of 1.11 vs. 1.99, respectively [2][3].

Fragment‑based drug discovery scaffold hopping CNS drug design

Stereochemical Versatility: Racemic vs. Enantiopure Supply

CAS 1303890‑14‑3 is commercially supplied as a racemate, which is advantageous for early‑stage SAR exploration where both enantiomers need to be evaluated simultaneously . By comparison, the (R)‑enantiomer of the piperidine‑anchored regio‑isomer ((R)‑1‑Boc‑4‑(3‑aminopyrrolidin‑1‑yl)piperidine, CAS 1311255‑02‑3) is available at 97 % purity but at a premium cost and with longer lead times . The racemic nature of the target compound permits in‑house chiral resolution or asymmetric elaboration, giving medicinal chemistry teams full control over stereochemical assignment without being locked into a single enantiomer at the procurement stage.

Chiral resolution asymmetric synthesis lead optimisation

Orthogonal Reactivity: Primary Amine vs. Hydroxyl or Alkyl Derivatives

The 3‑amino substituent offers orthogonal reactivity relative to hydroxyl‑ or methyl‑substituted pyrrolidine building blocks that share the same Boc‑piperidine framework. The free primary amine can be selectively acylated, sulfonylated, or reductively aminated without affecting the Boc‑protected nitrogen . In contrast, the 3‑hydroxy analog (tert‑butyl 3‑hydroxy‑4‑(piperidin‑1‑yl)pyrrolidine‑1‑carboxylate) requires additional protection/deprotection steps that lower overall synthetic yield by an estimated 15‑25 % over a two‑step sequence [1]. This orthogonality translates to a measurable reduction in synthetic step‑count and a higher average yield when incorporated into parallel library synthesis workflows.

Parallel synthesis combinatorial chemistry building‑block diversification

High‑Value Procurement Scenarios for Tert‑butyl 3‑amino‑4‑(piperidin‑1‑yl)pyrrolidine‑1‑carboxylate (CAS 1303890-14-3)


Kinase Inhibitor Lead Optimisation Requiring Defined H‑Bond Vector Geometry

Medicinal chemistry teams developing type I or type I½ kinase inhibitors can utilise CAS 1303890‑14‑3 to introduce a primary amine hinge‑binder that projects along the pyrrolidine 3‑position axis. This vector is chemically distinct from the 4‑aminopiperidine regio‑isomer (CAS 885274‑87‑3) and has been exploited in pyrrolidine‑based BACE‑1 inhibitor series where the amine geometry proved critical for achieving nanomolar potency [1]. The racemic supply enables rapid parallel evaluation of both enantiomers before committing to an asymmetric route.

Fragment‑Based Drug Discovery (FBDD) Library Design

The compound is a suitable 3D fragment for FBDD libraries because its computed LogP (1.11) and PSA (58.8 Ų) fall within preferred fragment‑space parameters, and the free amine permits rapid elaboration via amide coupling or reductive amination [1]. Unlike the piperidine‑anchored isomer (CAS 885274‑89‑5, LogP = 1.99), the lower lipophilicity of CAS 1303890‑14‑3 reduces the risk of non‑specific binding and aggregation, a common cause of false positives in fragment screening cascades.

Parallel Library Synthesis for CNS‑Penetrant GPCR Ligands

When designing CNS‑targeted GPCR ligands, the compound’s computed LogD (pH 7.4) of –0.30 and moderate PSA place it within the desired CNS MPO range, offering a measurable advantage over the more lipophilic 4‑aminopiperidine isomer (LogD ≈ –0.65) [1]. The orthogonal primary amine allows late‑stage diversification without perturbing the Boc‑protected pyrrolidine nitrogen, reducing the number of protecting‑group manipulations and increasing library production throughput.

Protease Inhibitor Scaffold Construction

The dual heterocyclic framework of CAS 1303890‑14‑3 has been employed in the synthesis of pyrrolidine‑ and piperidine‑based BACE‑1 inhibitors, where the 3‑aminopyrrolidine motif serves as a key pharmacophoric element [1]. Its commercial availability at ≥95 % purity with batch‑specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm ensures reproducibility across multi‑gram scale‑up campaigns required for preclinical candidate advancement .

Quote Request

Request a Quote for Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.